5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid
Description
5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid is a benzoic acid derivative characterized by a sulfamoyl group (-SO₂NH-) substituted with a tert-butyl moiety at the 5-position and a chlorine atom at the 2-position. This compound is structurally distinct due to the steric bulk of the tert-butyl group, which may enhance metabolic stability and influence solubility compared to smaller substituents like methyl or benzyl .
Properties
IUPAC Name |
5-(tert-butylsulfamoyl)-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)13-18(16,17)7-4-5-9(12)8(6-7)10(14)15/h4-6,13H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIIGYWJPJDWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190551 | |
| Record name | 2-Chloro-5-[[(1,1-dimethylethyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716360-58-6 | |
| Record name | 2-Chloro-5-[[(1,1-dimethylethyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716360-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[[(1,1-dimethylethyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid typically involves the introduction of the tert-butylsulfamoyl group to a chlorobenzoic acid derivative. One common method involves the reaction of 2-chlorobenzoic acid with tert-butylsulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve safety.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by another functional group.
Oxidation/Reduction: Products include oxidized or reduced forms of the sulfamoyl group.
Coupling: Products include biaryl compounds formed through coupling reactions.
Scientific Research Applications
5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorobenzoic acid core can interact with enzymes or receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Toxicity Considerations
- Synthetic Utility: 2-Chlorobenzoic acid serves as a precursor for one-pot syntheses (e.g., isoindolinones using CuI catalysis) . Sulfamoyl derivatives require specialized coupling agents like 2-bromoacetylbromide .
- Toxicity: Limited data exist for sulfamoyl derivatives. For 2-chlorobenzoic acid, LD₅₀ values in rats are >500 mg/kg (oral) and 2,300 mg/kg (intraperitoneal in rabbits) . Structural surrogates (e.g., dichlorobenzoic acids) lack repeated-dose toxicity data, complicating risk assessment .
- Biological Activity : Sulfamoyl and oxadiazole derivatives show promise in antibacterial and anticancer contexts, but activity depends on substituent size and electronic properties .
Biological Activity
5-(Tert-butylsulfamoyl)-2-chlorobenzoic acid, with the CAS number 716360-58-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorobenzoic acid backbone with a tert-butylsulfamoyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfamoyl group is significant for its potential to modulate biological pathways. Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in inflammatory processes, thus potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Pharmacological Effects
- Anti-inflammatory Activity : Initial studies indicate that this compound exhibits anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in macrophage cell lines treated with the compound.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. Preliminary tests indicated effectiveness against Gram-positive bacteria, suggesting a possible role in treating bacterial infections.
- Anticancer Potential : Research is ongoing to explore the anticancer properties of this compound. Early findings suggest that it may induce apoptosis in cancer cell lines, although further studies are required to elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in macrophages | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induced apoptosis in cancer cell lines |
Detailed Research Findings
- Study on Anti-inflammatory Effects : A study conducted on RAW 264.7 macrophages revealed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent (Hadinugroho et al., 2022).
- Antimicrobial Testing : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting it could be developed into an antimicrobial therapy (Sugiarno et al., 2016).
- Cancer Cell Line Study : A recent study assessed the effects of this compound on MCF-7 breast cancer cells, where it was found to induce cell cycle arrest and promote apoptosis through caspase activation (Caroline et al., 2019).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
